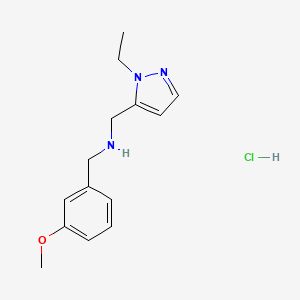

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a methanamine moiety attached to a methoxybenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Ethylation: The pyrazole ring can be ethylated using ethyl halides in the presence of a base.

Attachment of the methanamine moiety: This step involves the reaction of the ethylated pyrazole with a suitable methanamine derivative.

Methoxybenzyl group attachment: The final step involves the reaction of the intermediate with 3-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine typically involves a multi-step process, including the formation of the pyrazole ring and subsequent functionalization. The compound can be synthesized through a one-pot reaction involving a pyrazole derivative and an appropriate benzylamine under controlled conditions. This method is favored for its efficiency and yield.

Antifungal Properties

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various fungal species, including those resistant to conventional treatments. The mechanism often involves inhibition of specific enzymes or disruption of fungal cell wall synthesis .

Anticancer Activity

The compound has shown promise in anticancer research. Pyrazole derivatives are known to exhibit cytotoxic effects against several cancer cell lines, including breast and liver cancers. The mechanism may involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .

Polymer Chemistry

In material science, derivatives of pyrazole have been explored for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Coordination Chemistry

The compound's ability to form complexes with metal ions opens avenues in coordination chemistry. Such complexes can be utilized in catalysis or as sensors for detecting metal ions in environmental samples.

Antifungal Activity Study

A study evaluated the antifungal activity of various pyrazole derivatives against Candida species, revealing that certain modifications significantly enhanced efficacy compared to traditional antifungal agents like ketoconazole . This suggests that this compound could be a candidate for further antifungal development.

Anticancer Efficacy

In another study focusing on anticancer properties, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells, with mechanisms involving apoptosis pathways being elucidated . These findings underscore the potential therapeutic applications of this compound in oncology.

Data Table: Overview of Applications

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxyphenyl)methanamine

- 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine

- 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)ethanamine

Uniqueness

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthetic methods, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with an ethyl group and a methanamine linked to a 3-methoxybenzyl group. The chemical structure can be represented as follows:

This structure is indicative of its potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of pyrazole derivatives, including compounds similar to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. A study reported that certain pyrazole compounds exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 26 |

| Compound B | A549 | 49.85 |

These findings suggest that the biological activity of pyrazole derivatives may be attributed to their ability to induce apoptosis and inhibit tumor growth.

Anti-inflammatory Activity

Pyrazole derivatives have also been explored for their anti-inflammatory properties . Research indicates that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways .

Synthetic Methods

The synthesis of this compound typically involves a one-pot reaction sequence that efficiently forms the desired product with high yields. For example, a solvent-free condensation reaction followed by reductive amination has been successfully employed to synthesize similar pyrazole derivatives .

Study on Anticancer Activity

In a pivotal study, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity. Among these, compounds structurally related to this compound were found to exhibit promising results in vitro against human cancer cell lines. The study highlighted that specific structural modifications could enhance biological activity significantly .

Pharmacokinetics and Bioavailability

Another important aspect of evaluating the biological activity of this compound involves understanding its pharmacokinetics. Studies indicate that modifications in the methoxy group can influence solubility and bioavailability, which are critical for therapeutic efficacy .

Properties

Molecular Formula |

C14H20ClN3O |

|---|---|

Molecular Weight |

281.78 g/mol |

IUPAC Name |

N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C14H19N3O.ClH/c1-3-17-13(7-8-16-17)11-15-10-12-5-4-6-14(9-12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H |

InChI Key |

XJDQNGJYKIMNHN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.